(2-Amino-6-chlorophenyl)dimethylphosphine oxide

Catalog No.
S15991669
CAS No.
M.F
C8H11ClNOP
M. Wt
203.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-6-chlorophenyl)dimethylphosphine oxide

Product Name

(2-Amino-6-chlorophenyl)dimethylphosphine oxide

IUPAC Name

3-chloro-2-dimethylphosphorylaniline

Molecular Formula

C8H11ClNOP

Molecular Weight

203.60 g/mol

InChI

InChI=1S/C8H11ClNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3

InChI Key

CJHIXFNEOUQBQR-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=CC=C1Cl)N

(2-Amino-6-chlorophenyl)dimethylphosphine oxide is a chemical compound characterized by its unique structure, which includes a dimethylphosphine oxide group attached to a chlorinated aromatic ring. The molecular formula for this compound is C8H12ClN1O1P1C_8H_{12}ClN_1O_1P_1, and it has a molecular weight of approximately 195.61 g/mol. This compound belongs to the class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Due to the presence of reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles, leading to various derivatives.
  • Phosphorylation Reactions: The dimethylphosphine oxide moiety can undergo phosphorylation, which is significant in the synthesis of more complex organophosphorus compounds.
  • Hydrolysis: In aqueous environments, this compound may hydrolyze, affecting its stability and reactivity.

These reactions illustrate the compound's versatility and potential for further functionalization.

The synthesis of (2-Amino-6-chlorophenyl)dimethylphosphine oxide typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with 2-amino-6-chlorophenol as a precursor.
  • Dimethylphosphorylation: This step involves reacting the precursor with dimethyl phosphite or dimethyl phosphonic acid under acidic or basic conditions to introduce the dimethylphosphine oxide group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

These steps highlight the complexity and precision required in synthesizing this compound.

(2-Amino-6-chlorophenyl)dimethylphosphine oxide has potential applications across various domains:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development, particularly in oncology and infectious disease treatment.
  • Agricultural Chemicals: The compound could be explored for use as a pesticide or herbicide due to its biological activity.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

The exploration of these applications remains an active area of research.

Interaction studies involving (2-Amino-6-chlorophenyl)dimethylphosphine oxide focus on its behavior in biological systems and potential interactions with enzymes or receptors. Preliminary investigations suggest that:

  • The compound may interact with specific protein targets, influencing biochemical pathways.
  • Its structural analogs have been studied for their binding affinities to various biological macromolecules, indicating that (2-Amino-6-chlorophenyl)dimethylphosphine oxide may exhibit similar interactions.

These studies are crucial for understanding its pharmacological profile and guiding further research.

Several compounds exhibit structural similarities to (2-Amino-6-chlorophenyl)dimethylphosphine oxide. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsNotable Properties
(2-Aminophenyl)dimethylphosphine oxideSimilar amine and phosphine oxide structureExhibits antimicrobial activity
(2-Amino-4-chlorophenyl)dimethylphosphine oxideChlorination at different positionPotential antitumor properties
(2-Amino-5-fluorophenyl)dimethylphosphine oxideFluorination instead of chlorinationEnhanced lipophilicity

Each of these compounds shares a core structure but differs in functional groups that influence their reactivity and biological activity. This diversity underscores the importance of fine-tuning chemical structures for desired properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.0266787 g/mol

Monoisotopic Mass

203.0266787 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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